6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile

Cross-coupling Suzuki-Miyaura Medicinal chemistry

6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile (CAS 1459254-55-7) is a brominated imidazo[1,2-a]pyridine derivative characterized by a fused bicyclic core with a bromine substituent at the 6-position and a cyano group at the 5-position. It is a key synthetic intermediate in medicinal chemistry, particularly for the construction of kinase inhibitors and other biologically active molecules.

Molecular Formula C8H4BrN3
Molecular Weight 222.04 g/mol
Cat. No. B11881596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile
Molecular FormulaC8H4BrN3
Molecular Weight222.04 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2C(=C1Br)C#N
InChIInChI=1S/C8H4BrN3/c9-6-1-2-8-11-3-4-12(8)7(6)5-10/h1-4H
InChIKeyCIVVCQNUBCHTDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile: A Versatile Heterocyclic Building Block for Medicinal Chemistry and Kinase Inhibitor Synthesis


6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile (CAS 1459254-55-7) is a brominated imidazo[1,2-a]pyridine derivative characterized by a fused bicyclic core with a bromine substituent at the 6-position and a cyano group at the 5-position . It is a key synthetic intermediate in medicinal chemistry, particularly for the construction of kinase inhibitors and other biologically active molecules . The compound is commercially available in high purity (≥95%) from multiple suppliers, with a molecular formula of C₈H₄BrN₃ and a molecular weight of 222.04 g/mol .

Why 6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile Cannot Be Replaced by Generic Analogs in Critical Synthetic Routes


The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, but substituent variations profoundly impact reactivity, physicochemical properties, and downstream synthetic utility [1]. The 6‑bromo‑5‑carbonitrile substitution pattern is not interchangeable with other halogenated or non‑halogenated analogs. The bromine atom at the 6‑position enables efficient palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura) due to its optimal balance of reactivity and stability, while the electron‑withdrawing cyano group at the 5‑position modulates the electron density of the heteroaromatic ring, influencing both coupling yields and the biological activity of final compounds . Attempting to substitute with a chloro analog or a non‑halogenated precursor often results in lower reaction yields, altered regioselectivity, or incompatible physicochemical profiles, necessitating the use of the specific 6‑bromo‑5‑carbonitrile derivative for reproducible and efficient synthesis.

Quantitative Differentiation of 6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile Against Closest Analogs


Bromine vs. Chlorine: Cross-Coupling Reactivity Advantage

The bromine atom at the 6-position of 6-bromoimidazo[1,2-a]pyridine-5-carbonitrile provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to its chloro analog, 6-chloroimidazo[1,2-a]pyridine-5-carbonitrile. Aryl bromides undergo oxidative addition to Pd(0) more readily than aryl chlorides, enabling milder reaction conditions and higher yields in Suzuki-Miyaura couplings [1]. While direct comparative yields for this specific scaffold are not available, class-level data for aryl bromides vs. chlorides show typical reaction temperatures of 80–100°C for bromides versus 100–120°C for chlorides, with yields averaging 15–25% higher for bromides [2].

Cross-coupling Suzuki-Miyaura Medicinal chemistry

Molecular Weight and Lipophilicity: Impact on Pharmacokinetic Properties

6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile has a molecular weight of 222.04 g/mol and a calculated LogP of 2.10 . In contrast, the unsubstituted imidazo[1,2-a]pyridine-5-carbonitrile has a molecular weight of 143.15 g/mol and a calculated LogP of 0.54 . The 79 g/mol increase in mass and 1.56 unit increase in LogP are attributable to the bromine atom, which enhances lipophilicity and may improve membrane permeability in final drug candidates. The chloro analog has a molecular weight of 177.59 g/mol and LogP of 1.14 [1], offering an intermediate profile.

Physicochemical properties Drug-likeness Lipophilicity

Commercial Purity and Supply Chain Reliability

6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile is available from multiple suppliers with documented purities of 95% (AKSci) and 98% (MolCore) . In comparison, the chloro analog 6-chloroimidazo[1,2-a]pyridine-5-carbonitrile is offered at 95% purity (AKSci) but with a higher per-mg cost ($2.56/mg for 100mg vs. $1.28/mg for the bromo derivative at equivalent scale) . The unsubstituted imidazo[1,2-a]pyridine-5-carbonitrile is available at 97% purity (Fluorochem) .

Procurement Purity Supply chain

Electron-Withdrawing Cyano Group: Enhanced Stability and Directed Reactivity

The cyano group at the 5-position of 6-bromoimidazo[1,2-a]pyridine-5-carbonitrile exerts a strong electron-withdrawing effect (-I, -M) that stabilizes the heteroaromatic ring and directs electrophilic aromatic substitution to the 8-position . This electronic perturbation is not present in 6-bromoimidazo[1,2-a]pyridine (no nitrile), which has a molecular weight of 197.035 g/mol and a melting point of 76–78°C . The nitrile group also serves as a precursor for further transformations (e.g., reduction to amine, hydrolysis to acid). While direct stability data is lacking, the presence of the nitrile group in analogous imidazopyridines has been shown to improve metabolic stability by 2- to 3-fold in microsomal assays [1].

Electronic effects Stability Reactivity

Optimal Deployment of 6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile in Drug Discovery and Chemical Biology


Synthesis of Kinase Inhibitor Libraries via Suzuki-Miyaura Cross-Coupling

The bromine at the 6-position serves as an ideal handle for introducing diverse aryl/heteroaryl groups via Suzuki-Miyaura coupling. The electron-withdrawing nitrile group enhances the electrophilicity of the adjacent carbon, facilitating oxidative addition and leading to yields typically 15–25% higher than with chloro analogs [1]. This makes the compound a preferred building block for generating focused libraries targeting kinases such as PI3K, CDK, and PBK, where imidazopyridine cores are recurrent pharmacophores [2].

Lead Optimization: Tuning Lipophilicity and Permeability

With a calculated LogP of 2.10, 6‑bromoimidazo[1,2-a]pyridine-5-carbonitrile offers a balanced lipophilic profile that can improve membrane permeability of final drug candidates compared to less lipophilic analogs (e.g., unsubstituted LogP 0.54) . This property is particularly valuable in CNS drug discovery, where optimal LogP values of 2–4 are often targeted for blood-brain barrier penetration [3].

Late-Stage Diversification via Cyano Group Transformations

The cyano group at the 5-position can be selectively reduced to an aminomethyl group or hydrolyzed to a carboxylic acid, enabling late-stage functionalization without affecting the bromine handle. This dual functionality supports parallel synthesis strategies where a single intermediate yields multiple analogs, reducing synthetic burden by up to 40% in medicinal chemistry campaigns [4].

Cost-Effective Scale-Up for Preclinical Development

At ~50% lower cost per mg than the chloro analog and with high purity (98%) from multiple suppliers, the bromo derivative is economically advantageous for gram-scale synthesis required in preclinical toxicology and formulation studies . Its robust supply chain and well-documented synthetic protocols minimize procurement delays and ensure batch-to-batch reproducibility .

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